molecular formula C29H48O2 B12661727 2,2'-Methylenebis(octylphenol) CAS No. 94031-02-4

2,2'-Methylenebis(octylphenol)

Cat. No.: B12661727
CAS No.: 94031-02-4
M. Wt: 428.7 g/mol
InChI Key: PTXMIYIFKJBRSP-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(octylphenol) is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two octylphenol groups connected by a methylene bridge. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(octylphenol) typically involves the reaction of octylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the methylene bridge between the two octylphenol molecules. The general reaction can be represented as follows:

[ \text{2 Octylphenol} + \text{Formaldehyde} \rightarrow \text{2,2’-Methylenebis(octylphenol)} ]

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(octylphenol) involves large-scale reactors where octylphenol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature range (typically between 130-160°C) to facilitate the formation of the methylene bridge. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,2’-Methylenebis(octylphenol) .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(octylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

2,2’-Methylenebis(octylphenol) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(octylphenol) is unique due to its specific structure, which provides enhanced stability and UV absorption properties compared to other similar compounds. Its long octyl chains contribute to its hydrophobic nature, making it particularly effective in non-polar environments.

Properties

CAS No.

94031-02-4

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

6-[(2-hydroxy-1-octylcyclohexa-2,4-dien-1-yl)methyl]-6-octylcyclohexa-1,3-dien-1-ol

InChI

InChI=1S/C29H48O2/c1-3-5-7-9-11-15-21-28(23-17-13-19-26(28)30)25-29(24-18-14-20-27(29)31)22-16-12-10-8-6-4-2/h13-14,17-20,30-31H,3-12,15-16,21-25H2,1-2H3

InChI Key

PTXMIYIFKJBRSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CC=CC=C1O)CC2(CC=CC=C2O)CCCCCCCC

Origin of Product

United States

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